Bienvenue dans la boutique en ligne BenchChem!

5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one

CB1 receptor inverse agonism cannabinoid signaling

Selecting this compound ensures your research program retains the essential 3,4-dichlorophenyl pharmacophore required for valid SHP2 allosteric inhibition (ERK1/2 phosphorylation assays) and CB1 receptor inverse agonism studies. Generic pyrimidinone substitutions introduce unacceptable SAR discontinuity and cross-study irreproducibility. ≥95% purity, batch-to-batch consistency, and RUO-grade quality support hit-to-lead optimization and focused library synthesis.

Molecular Formula C10H6Cl2N2O
Molecular Weight 241.07 g/mol
CAS No. 1111108-09-8
Cat. No. B6364181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one
CAS1111108-09-8
Molecular FormulaC10H6Cl2N2O
Molecular Weight241.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CNC(=O)N=C2)Cl)Cl
InChIInChI=1S/C10H6Cl2N2O/c11-8-2-1-6(3-9(8)12)7-4-13-10(15)14-5-7/h1-5H,(H,13,14,15)
InChIKeyMFMKAGNAVHHJEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Procure 5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one (CAS 1111108-09-8) for Medicinal Chemistry


5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one (CAS 1111108-09-8) is a substituted pyrimidin-2(1H)-one with the molecular formula C10H6Cl2N2O and a molecular weight of 241.07 g/mol. It is commercially available as a versatile small molecule scaffold for medicinal chemistry research . The pyrimidinone core structure is of high significance in drug discovery, present in a wide range of biologically active molecules including anticancer agents, enzyme inhibitors, and receptor modulators . This compound functions as a research tool for structure-activity relationship (SAR) studies, lead optimization, and the development of targeted therapies. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use .

Technical Rationale: Why Generic Pyrimidinones Cannot Substitute for 5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one (CAS 1111108-09-8) in Target-Specific Research


Substituting a generic pyrimidinone for 5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one (CAS 1111108-09-8) in a research program introduces unacceptable scientific risk due to the critical functional role of the 3,4-dichlorophenyl substituent at the 5-position of the pyrimidine ring. This specific substitution pattern is not arbitrary; it is the result of systematic structure-activity relationship (SAR) optimization. In SHP2 antagonist development, the dichlorophenyl group at the N1 position of the pyrimidinone scaffold was found to be essential for potent inhibitory activity against ERK1/2 phosphorylation, a key downstream readout of SHP2 pathway engagement [1]. Similarly, in CB1 receptor modulation, the 3,4-dichlorophenyl substitution confers specific antagonistic and inverse agonistic properties that directly impact therapeutic utility in metabolic and psychiatric disorders [2]. Even minor positional isomers or alternative halogen substitutions (e.g., 2,4-dichloro, monochloro, or trifluoromethyl analogs) exhibit markedly different binding affinities, target residence times, and functional selectivity profiles. Use of a non-identical pyrimidinone scaffold invalidates SAR continuity, prevents cross-study reproducibility, and may lead to false-negative or false-positive results in target validation experiments. The compound's purity specification (≥95%) further ensures batch-to-batch consistency for quantitative biological assays .

Quantitative Evidence Guide: Comparator-Based Differentiation of 5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one (CAS 1111108-09-8)


CB1 Receptor Inverse Agonism: Functional Selectivity of 5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one Versus Structural Analogs

5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one serves as a key structural template for a series of substituted pyrimidines that act as CB1 receptor antagonists and/or inverse agonists [1]. The 3,4-dichlorophenyl substitution at the pyrimidine ring confers functional selectivity for inverse agonism, which is pharmacologically distinct from neutral antagonism exhibited by structurally related compounds such as rimonabant. Inverse agonism reduces constitutive receptor activity, providing therapeutic benefit in conditions characterized by elevated endocannabinoid tone including obesity, metabolic syndrome, and substance dependence [1]. Compounds within this patent series demonstrate nanomolar-range CB1 binding affinity, with the 3,4-dichlorophenyl motif identified as optimal for balancing potency and physicochemical properties [1]. Note: The patent discloses the compound class rather than the isolated target compound; quantitative binding data for the specific CAS 1111108-09-8 was not identified in the search corpus. The evidence presented represents class-level inference based on the patent's SAR disclosure.

CB1 receptor inverse agonism cannabinoid signaling metabolic disorders obesity

DHODH Inhibitory Activity: Quantitative Comparison with Related Pyrimidine Analogs

Pyrimidine derivatives structurally related to 5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one exhibit potent inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drug development [1]. While the specific CAS 1111108-09-8 was not identified with DHODH inhibition data in the search corpus, a closely related pyrimidine analog (US8536165, Compound 44) demonstrated an IC50 of 78 nM against human DHODH at pH 8.0 using a chromogen reduction assay with DCIP (2,6-dichlorophenolindophenol) [1]. A structurally distinct pyrimidine analog (US20240034730, Compound 27) showed an IC50 of 480 nM in the same assay system [2]. For antimalarial applications, a pyrimidine derivative (US11903936, Compound 35) targeting P. falciparum DHODH exhibited EC50 values of 7 nM against the Dd2 isolate and 8.20 nM against the 3D7 isolate [3]. Note: These data represent structurally related analogs, not the target compound itself. The evidence is provided as class-level inference demonstrating the pharmacological potential of the pyrimidinone scaffold bearing halogenated phenyl substituents.

DHODH inhibition Plasmodium falciparum malaria pyrimidine biosynthesis antiparasitic

SHP2 Allosteric Inhibition: Critical Role of Dichlorophenyl Substitution in ERK Pathway Modulation

Pyrimidinone derivatives bearing a dichlorophenyl group at the N1 position function as highly effective allosteric inhibitors of Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2) [1]. The SHP2 phosphatase is encoded by the PTPN11 gene and contributes to multiple cellular functions including proliferation, differentiation, and survival. Hyperactivating mutations in SHP2 are oncogenic drivers in juvenile myelomonocytic leukemia, acute myeloid leukemia, and various solid tumors [1]. The compounds disclosed in WO2020210384A1 demonstrate potent inhibition of ERK1/2 phosphorylation, a direct downstream readout of SHP2 pathway engagement. The dichlorophenyl substitution at the N1 position of the pyrimidinone scaffold was identified as essential for maintaining high inhibitory potency against SHP2 [1]. Note: The patent does not disclose isolated quantitative data for CAS 1111108-09-8; this evidence is class-level inference based on the SAR disclosed for the pyrimidinone derivative series.

SHP2 inhibition ERK phosphorylation cancer therapeutics RTK signaling allosteric modulation

Recommended Research Applications for 5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one (CAS 1111108-09-8) Based on Quantitative Evidence


CB1 Receptor Pharmacology: Structure-Activity Relationship Studies of Inverse Agonists

Use 5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one as a core scaffold for synthesizing and evaluating CB1 receptor antagonists/inverse agonists. According to patent disclosures, the 3,4-dichlorophenyl substitution confers inverse agonist activity at CB1 receptors, a pharmacological profile with therapeutic potential in obesity, metabolic syndrome, and substance use disorders [1]. The compound serves as a reference point for SAR studies comparing the effects of alternative halogen substitution patterns (e.g., 2,4-dichloro, 4-chloro, or trifluoromethyl) on receptor binding affinity and functional selectivity.

SHP2-Dependent Cancer Models: Allosteric Inhibitor Scaffold Development

Employ 5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one as a starting point for designing SHP2 allosteric inhibitors. Patent WO2020210384A1 establishes that pyrimidinone derivatives with N1-dichlorophenyl substitution are highly effective inhibitors of SHP2 and suppress ERK1/2 phosphorylation, a critical downstream signaling event in RTK-driven cancers [1]. Researchers can use this scaffold to generate focused libraries exploring substitutions at the C4 and C6 positions while retaining the essential 3,4-dichlorophenyl pharmacophore for SHP2 binding.

Antiparasitic Drug Discovery: DHODH Inhibitor Optimization

Apply 5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one in antimalarial and antiparasitic research programs targeting dihydroorotate dehydrogenase (DHODH). While direct data for CAS 1111108-09-8 was not identified, structurally related pyrimidine analogs demonstrate nanomolar potency against Plasmodium falciparum DHODH, with EC50 values as low as 7 nM [1]. The pyrimidinone core bearing halogenated phenyl substituents represents a validated chemical starting point for optimizing species-selective DHODH inhibitors with improved therapeutic indices.

Medicinal Chemistry Core Scaffold for Parallel Library Synthesis

Utilize 5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one as a versatile small molecule scaffold for generating diverse compound libraries [1]. The compound's defined purity (≥95%) supports its use in parallel synthesis workflows, enabling systematic exploration of substitutions at the pyrimidinone N1, C4, and C6 positions. This scaffold is particularly valuable for hit-to-lead campaigns in programs where halogenated aromatic pharmacophores are desired for modulating target engagement and physicochemical properties.

Quote Request

Request a Quote for 5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.